Quantitative DNA Coupling vs. AdoMet's Methyl-Only Limitation
n-Adenosylaziridine differentiates itself from the natural cofactor S-adenosyl-L-methionine (AdoMet) by enabling quantitative, covalent DNA modification instead of a simple methyl transfer. The aziridine cofactor is 'quantitatively, base- and sequence-specifically coupled with DNA in a DNA MTase-catalyzed reaction' , whereas AdoMet's transferable methyl group is described as 'a very limited reporter group' that prevents practical bioconjugation . This represents a functional gain from a non-reporter group to a quantitative coupling handle.
| Evidence Dimension | Efficiency of DNA modification (coupling completeness) |
|---|---|
| Target Compound Data | Quantitative coupling (approaching 100% conversion) with target adenine in 5'-TCGA-3' sequence by M.TaqI |
| Comparator Or Baseline | AdoMet (S-adenosyl-L-methionine) transfers only a methyl group (CH3), not a functionalizable reporter group |
| Quantified Difference | Functional gain: from a non-functionalizable methyl group to a quantitative coupling handle for diverse reporter groups |
| Conditions | DNA methyltransferase M.TaqI, duplex DNA containing 5'-TCGA-3' sequence |
Why This Matters
For procurement decisions, this functional gain is the fundamental reason to select n-adenosylaziridine over AdoMet for any sequence-specific DNA labeling workflow.
- [1] Pljevaljcic, G., Pignot, M. & Weinhold, E. Design of a New Fluorescent Cofactor for DNA Methyltransferases and Sequence-Specific Labeling of DNA. J. Am. Chem. Soc. 125, 3486–3492 (2003). View Source
- [2] Pljevaljcic, G., Schmidt, F., Peschlow, A. & Weinhold, E. Sequence-specific DNA labeling using methyltransferases. Methods Mol. Biol. 283, 145–154 (2004). View Source
